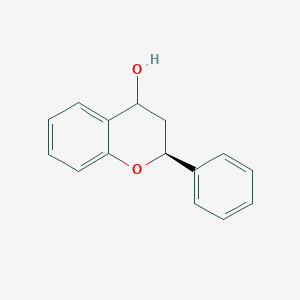![molecular formula C20H21NO2 B1222293 8-[3-(3,4-Dimethylphenoxy)propoxy]quinoline](/img/structure/B1222293.png)
8-[3-(3,4-Dimethylphenoxy)propoxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[3-(3,4-dimethylphenoxy)propoxy]quinoline is a member of quinolines.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Yan, Huang, and Zhang (2013) described the synthesis of 4-(3′-Chlorophenylamino)-6-methoxy quinazoline derivatives, including a compound structurally similar to 8-[3-(3,4-Dimethylphenoxy)propoxy]quinoline. This work involved cyclization and etheration processes and provided detailed structural characterization through IR, NMR, and MS analysis (Yan, Huang, & Zhang, 2013).
Antiproliferative Activities
- Tseng et al. (2011) synthesized and evaluated 6-aryl-11-iminoindeno[1,2-c]quinoline derivatives, including compounds similar to 8-[3-(3,4-Dimethylphenoxy)propoxy]quinoline, for their antiproliferative activities. They found that certain derivatives exhibited significant anti-cancer properties (Tseng et al., 2011).
Redox Behavior
- Staško et al. (2012) investigated the redox behavior of selenadiazoloquinolones, which are structurally related to 8-[3-(3,4-Dimethylphenoxy)propoxy]quinoline. Their research provides insight into the electron reduction processes and stability of radical anions in such compounds (Staško et al., 2012).
Molecular Structure Analysis
- The molecular structure and protonation trends of methoxy-quinolines, closely related to the chemical , were studied by Dyablo et al. (2016). This research provided insights into the structural characteristics and protonation behaviors of these compounds (Dyablo et al., 2016).
Novel Complexes Formation
- Novel rhenium(V) complexes of 8-hydroxyquinoline derivatives were synthesized and characterized by Machura et al. (2012). This study offers a perspective on the potential for forming new complexes with 8-[3-(3,4-Dimethylphenoxy)propoxy]quinoline (Machura et al., 2012).
Catalysis and Biological Applications
- Cahyana et al. (2020) conducted a study on the synthesis of 1,8-dioxoacridine and polyhydro-quinoline derivatives for antioxidant activity testing. These findings can be extrapolated to understand potential applications of 8-[3-(3,4-Dimethylphenoxy)propoxy]quinoline in similar domains (Cahyana, Andika, & Liandi, 2020).
Propiedades
Nombre del producto |
8-[3-(3,4-Dimethylphenoxy)propoxy]quinoline |
|---|---|
Fórmula molecular |
C20H21NO2 |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
8-[3-(3,4-dimethylphenoxy)propoxy]quinoline |
InChI |
InChI=1S/C20H21NO2/c1-15-9-10-18(14-16(15)2)22-12-5-13-23-19-8-3-6-17-7-4-11-21-20(17)19/h3-4,6-11,14H,5,12-13H2,1-2H3 |
Clave InChI |
VTOXFJAGHCHRAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OCCCOC2=CC=CC3=C2N=CC=C3)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



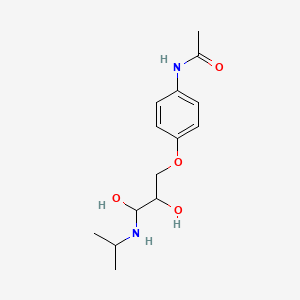
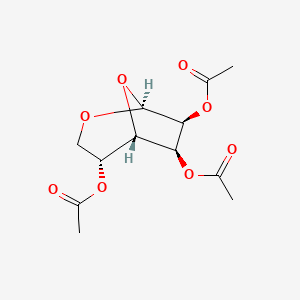
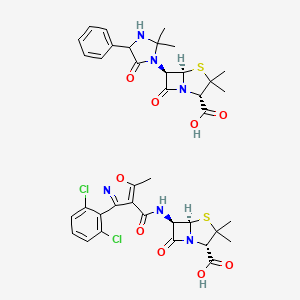
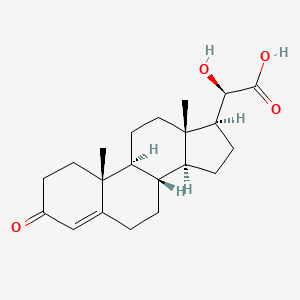
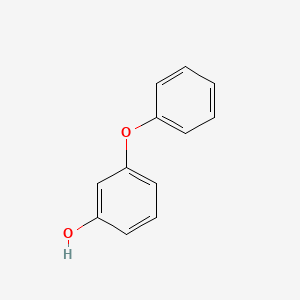
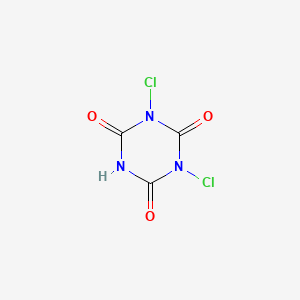
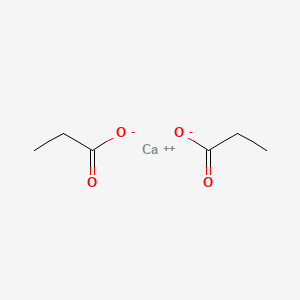
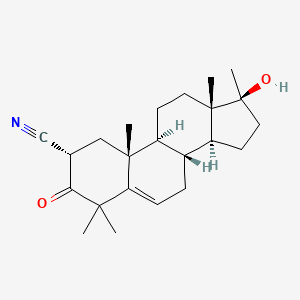
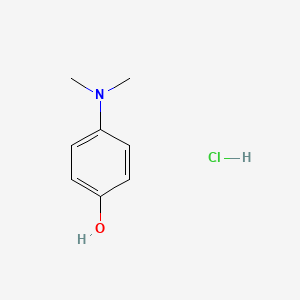
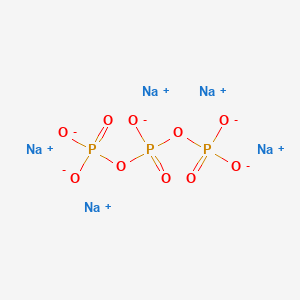
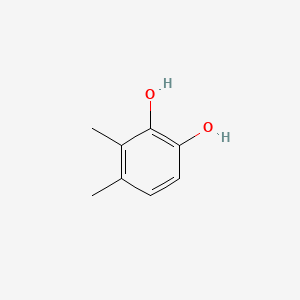
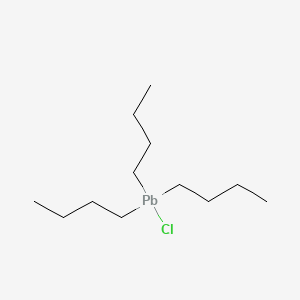
![1-(4-Methyl-3-nitrophenyl)-3-[(4-methylphenyl)methyl]thiourea](/img/structure/B1222230.png)
